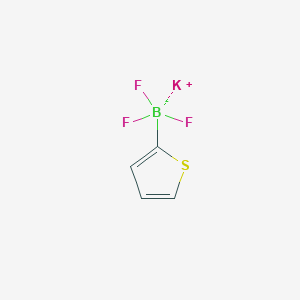
Kalium-2-Thienyltrifluoroborat
Übersicht
Beschreibung
Potassium 2-Thienyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C4H3BF3KS. It is a white to almost white powder or crystalline solid that is stable under normal conditions. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Potassium 2-Thienyltrifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: It is employed in the development of new materials, including polymers and advanced composites.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
Target of Action
Potassium 2-Thienyltrifluoroborate (2-TFBP) primarily targets the interface of active materials in high-performance lithium-ion batteries, specifically the olivine LiFe 1-x Mn x PO4 (0 < x < 1, LFMP) material . This material combines the high safety of LiFePO4 and the high energy density of LiMnPO4 .
Mode of Action
2-TFBP interacts with its target by stabilizing the interface of the active materials. It does this by having a higher highest occupied molecular orbit (HOMO) energy and its thiophene group can be electropolymerized above 4.4 V vs. Li/Li+ for generating a uniform cathode electrolyte interphase (CEI) with poly-thiophene . This interaction results in a stable material structure and suppresses the decomposition of electrolytes .
Biochemical Pathways
The primary biochemical pathway affected by 2-TFBP is the charge-discharge process of lithium-ion batteries. Poor interface stability of active materials leads to capacity decay, which prevents its commercial application . The introduction of 2-TFBP as an electrolyte additive stabilizes the interface, thereby enhancing the performance of the battery .
Pharmacokinetics
Specifically, it improves the cyclic performance of the battery .
Result of Action
The result of 2-TFBP’s action is a significant improvement in the performance of lithium-ion batteries. After 200 cycles, the capacity retention remains at 83.78% in the electrolyte containing 0.2% 2-TFBP, while the capacity retention without 2-TFBP addition is only 53.94% . This demonstrates the effectiveness of 2-TFBP in enhancing the performance of lithium-ion batteries.
Action Environment
The action of 2-TFBP is influenced by the electrochemical environment of the lithium-ion battery. Specifically, 2-TFBP promotes the deposition/exfoliation of Li+ at anode-electrolyte interfaces and regulates Li deposition by K+ cations through the electrostatic mechanism . This suggests that the electrochemical environment plays a crucial role in the efficacy and stability of 2-TFBP’s action.
Biochemische Analyse
Biochemical Properties
Potassium 2-Thienyltrifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, such as palladium catalysts. These interactions are crucial for the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Cellular Effects
Potassium 2-Thienyltrifluoroborate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of potassium channels, which are essential for maintaining the resting membrane potential and regulating cellular excitability . Additionally, it has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Potassium 2-Thienyltrifluoroborate involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 2-Thienyltrifluoroborate can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Potassium 2-Thienyltrifluoroborate vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
Potassium 2-Thienyltrifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and utilization within the cell. For example, it can be metabolized by enzymes involved in the detoxification pathways, leading to the formation of less toxic metabolites . Additionally, it can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of Potassium 2-Thienyltrifluoroborate within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with potassium transporters, which facilitate its uptake and distribution within the cell . This compound can also accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
Potassium 2-Thienyltrifluoroborate exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production .
Vorbereitungsmethoden
Potassium 2-Thienyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 2-thienylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Potassium 2-Thienyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl, vinyl, or alkynyl halides to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Potassium 2-Thienyltrifluoroborate is unique among organotrifluoroborates due to its specific reactivity and stability. Similar compounds include:
Potassium Phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium Vinyltrifluoroborate: Another commonly used organotrifluoroborate with applications in vinylation reactions.
Potassium Alkyltrifluoroborates: These compounds are used in various alkylation reactions and have different stability and reactivity characteristics compared to Potassium 2-Thienyltrifluoroborate.
Potassium 2-Thienyltrifluoroborate stands out due to its ability to form stable, crystalline solids that are easy to handle and store, making it a valuable reagent in both laboratory and industrial settings .
Eigenschaften
IUPAC Name |
potassium;trifluoro(thiophen-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOCUYMZBWNQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CS1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659838 | |
| Record name | Potassium trifluoro(thiophen-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906674-55-3 | |
| Record name | Borate(1-), trifluoro-2-thienyl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906674-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(thiophen-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-thiophenetrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
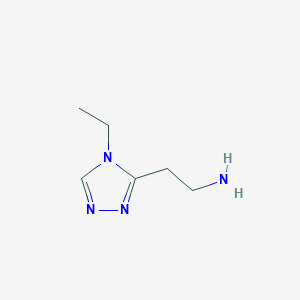
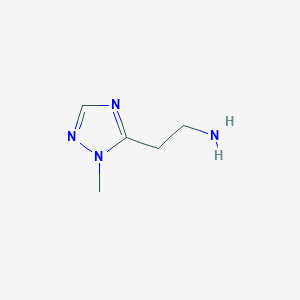

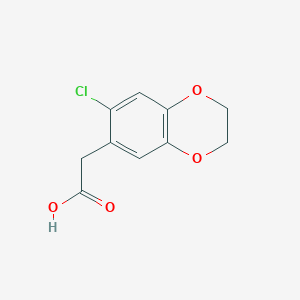
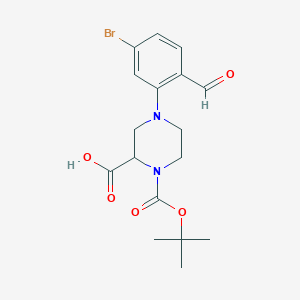
![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)

![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
![[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1417867.png)
